(Bis(4-(dimethylamino)phenyl)methyl)urea
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Overview
Description
The compound known as E2XVR3K74X, also referred to as (bis(4-(dimethylamino)phenyl)methyl)urea, is a unique chemical entity with significant potential in various scientific fields. This compound is characterized by its distinctive molecular structure, which includes two dimethylamino groups attached to phenyl rings, linked through a central urea moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (bis(4-(dimethylamino)phenyl)methyl)urea typically involves the reaction of 4-(dimethylamino)benzaldehyde with urea under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of production method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated reactors, real-time monitoring, and process optimization to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(bis(4-(dimethylamino)phenyl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted compounds with varying functional groups.
Scientific Research Applications
(bis(4-(dimethylamino)phenyl)methyl)urea has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research into the compound’s potential therapeutic effects is ongoing, with studies exploring its use as an anticancer agent and in the treatment of neurological disorders.
Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which (bis(4-(dimethylamino)phenyl)methyl)urea exerts its effects involves interactions with specific molecular targets. The dimethylamino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The urea moiety may also participate in hydrogen bonding, further stabilizing the compound’s interactions with its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(bis(4-(dimethylamino)phenyl)methyl)amine: Similar structure but with an amine group instead of a urea moiety.
(bis(4-(dimethylamino)phenyl)methyl)carbamate: Contains a carbamate group in place of the urea moiety.
(bis(4-(dimethylamino)phenyl)methyl)thiourea: Features a thiourea group instead of the urea moiety.
Uniqueness
(bis(4-(dimethylamino)phenyl)methyl)urea is unique due to the presence of the urea moiety, which imparts distinct chemical properties and reactivity compared to its analogs. The urea group enhances the compound’s ability to form hydrogen bonds, increasing its stability and specificity in interactions with biological targets. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
71173-72-3 |
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Molecular Formula |
C18H24N4O |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
bis[4-(dimethylamino)phenyl]methylurea |
InChI |
InChI=1S/C18H24N4O/c1-21(2)15-9-5-13(6-10-15)17(20-18(19)23)14-7-11-16(12-8-14)22(3)4/h5-12,17H,1-4H3,(H3,19,20,23) |
InChI Key |
FWSHXIWSIVMIHW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)NC(=O)N |
Origin of Product |
United States |
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